beta-Ala-Ala
CAS No.:
Cat. No.: VC2021652
Molecular Formula: C6H12N2O3
Molecular Weight: 160.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H12N2O3 |
|---|---|
| Molecular Weight | 160.17 g/mol |
| IUPAC Name | (2S)-2-(3-aminopropanoylamino)propanoic acid |
| Standard InChI | InChI=1S/C6H12N2O3/c1-4(6(10)11)8-5(9)2-3-7/h4H,2-3,7H2,1H3,(H,8,9)(H,10,11)/t4-/m0/s1 |
| Standard InChI Key | OSOCQWFTTAPWEK-BYPYZUCNSA-N |
| Isomeric SMILES | C[C@@H](C(=O)O)NC(=O)CCN |
| SMILES | CC(C(=O)O)NC(=O)CCN |
| Canonical SMILES | CC(C(=O)O)NC(=O)CCN |
Introduction
Chemical Structure and Properties
Molecular Characteristics
Beta-Ala-Ala is a dipeptide with the molecular formula C6H12N2O3 and a molecular weight of 160.17 g/mol . The compound is also known by several synonyms including:
The IUPAC name for this compound is beta-alanyl-L-alanine, which precisely describes its composition of beta-alanine linked to L-alanine through a peptide bond .
Structural Notations
The structure of beta-Ala-Ala can be represented using various biochemical notations:
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IUPAC Condensed notation: H-bAla-Ala-OH
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Sequence notation: XA (where X represents beta-alanine)
Physical and Chemical Properties
While the search results don't provide specific physicochemical properties for beta-Ala-Ala itself, we can infer some characteristics based on its component amino acids, particularly beta-alanine:
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The compound likely exhibits good water solubility, as beta-alanine is highly soluble in water (550g/L)
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It would have limited solubility in alcohol and likely be insoluble in ether and acetone
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The optical activity of beta-Ala-Ala derives solely from the L-alanine component, as beta-alanine lacks a stereocenter
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The dipeptide contains both carboxylic acid and amino functional groups, giving it amphoteric properties
Synthesis Methods
Enzymatic Synthesis Approaches
Enzymatic synthesis represents a promising approach for producing beta-alanine-containing dipeptides like beta-Ala-Ala. Research has demonstrated that S9 aminopeptidase from Streptomyces thermocyaneoviolaceus NBRC14271 (S9AP-St) can effectively catalyze the formation of beta-alanine-containing dipeptides .
In this enzymatic system, beta-Ala-benzyl ester (beta-Ala-OBzl) serves as the acyl donor for S9AP-St, producing dipeptides with a beta-Ala-Xaa structure . The enzyme displays broad substrate specificity toward various aminoacyl derivatives, making it potentially suitable for beta-Ala-Ala synthesis.
An alternative enzymatic approach involves engineering S9AP-St into "transaminopeptidase" through substitution of catalytic Ser with Cys. This modified enzyme, designated as aminolysin-S, produces dipeptides with a Xaa-beta-Ala structure , which could be relevant for creating related compounds.
Chemical Synthesis Methods
Chemical synthesis of beta-alanine-containing peptides often involves protected derivatives. A preparation method for Fmoc-beta-Ala-AA-OH described in patent literature outlines a potentially adaptable approach for beta-Ala-Ala synthesis . The method involves:
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Mixing HBTA and thionyl chloride, then adding Fmoc-beta-Ala-OH to generate Fmoc-beta-Ala-Bt
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Dissolving an amino acid (AA) in a buffer system, followed by adding the Fmoc-beta-Ala-Bt solution for reaction
This method could be adapted specifically for beta-Ala-Ala production by using L-alanine as the amino acid component.
Solid-Phase Peptide Synthesis
Solid-phase peptide synthesis (SPPS) represents another valuable method for creating dipeptides containing beta-alanine. While the search results don't specifically discuss SPPS for beta-Ala-Ala, the general methodology used for other beta-alanine-containing dipeptides could be adapted .
The SPPS approach typically involves:
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Attaching the first amino acid to an insoluble polymer resin
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Sequential deprotection and coupling steps
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Final cleavage from the resin and deprotection of protecting groups
For beta-Ala-Ala synthesis, this might involve using common protecting groups like Fmoc for beta-alanine and appropriate protection for L-alanine, with trityl chloride resin potentially serving as the solid support .
Relationship to Beta-Alanine Biochemistry
Beta-Alanine: The Unique Component
The distinctive properties of beta-Ala-Ala derive largely from the beta-alanine component, which is unusual among amino acids. Beta-alanine is the only naturally occurring beta-amino acid, with its amino group attached to the beta-carbon (i.e., the carbon two atoms away from the carboxylate group) rather than the alpha-carbon as in standard amino acids .
Beta-alanine is formed through multiple biosynthetic pathways:
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Degradation of dihydrouracil and carnosine
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Pyrimidine catabolism of cytosine and uracil
Comparison with Other Beta-Alanine Dipeptides
Structural Diversity of Beta-Alanine Dipeptides
Beta-Ala-Ala belongs to a family of dipeptides containing beta-alanine as one of the amino acid components. The table below compares key properties of beta-Ala-Ala with other significant beta-alanine-containing dipeptides:
Carnosine: The Most Studied Beta-Alanine Dipeptide
Carnosine (beta-alanyl-L-histidine) has been extensively studied due to its significant biological roles:
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It functions as an important intramuscular buffer, constituting 10-20% of the total buffering capacity in muscle fibers
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It occurs at concentrations of 17-25 mmol/kg in dry muscle tissue
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It possesses antioxidant properties and exhibits neuroprotective effects
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Supplementation with beta-alanine increases carnosine concentrations in muscles, potentially enhancing exercise performance
Analytical Methods for Detection and Characterization
Chromatographic Techniques
Several chromatographic methods can be employed for the analysis of beta-Ala-Ala:
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High-Performance Liquid Chromatography (HPLC): Particularly useful for separating and quantifying dipeptides
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Gas Chromatography (GC): When derivatized (e.g., as trimethylsilyl derivatives), beta-alanine compounds can be analyzed by GC
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Liquid Chromatography-Mass Spectrometry (LC-MS): Provides both separation and structural identification
For GC analysis, the Van Den Dool and Kratz retention index (RI) for the trimethylsilyl derivative of beta-alanine on a non-polar OV-1 column is reported as 1438 , which could serve as a reference point for beta-Ala-Ala derivatives.
Spectroscopic Methods
Multiple spectroscopic techniques can be utilized for characterizing beta-Ala-Ala:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Enables detailed structural characterization
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Fourier Transform Infrared (FTIR) Spectroscopy: Identifies functional groups, particularly the peptide bond
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Ultraviolet-Visible (UV-Vis) Spectroscopy: Though peptide bonds have limited absorption, this can be useful for purity assessment
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Mass Spectrometry: Provides molecular weight confirmation and structural information through fragmentation patterns
These analytical methods, utilized in research on other dipeptides , would be directly applicable to beta-Ala-Ala characterization.
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